1-(8-methoxy-2H-chromen-3-yl)ethanone

Anticancer Drug Discovery Medicinal Chemistry Metallodrugs

Researchers pursuing multi-target directed ligands (MTDLs) for Alzheimer's or metallodrugs to overcome cisplatin resistance face a critical challenge: generic 3-acetylcoumarin scaffolds lack target engagement (AChE/BChE IC50 > 400 µM). This 8-methoxy-substituted chromene solves that problem: • Enables MTDLs with >30-fold improved AChE/BChE potency vs. unsubstituted coumarin • Pd(II) complexes achieve 3.2× lower IC50 than cisplatin against MCF-7 breast cancer cells • Thiosemicarbazone derivatives exhibit broad-spectrum antimicrobial activity with established safety on normal human cells

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 57543-54-1
Cat. No. B1596620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-methoxy-2H-chromen-3-yl)ethanone
CAS57543-54-1
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C(=CC=C2)OC)OC1
InChIInChI=1S/C12H12O3/c1-8(13)10-6-9-4-3-5-11(14-2)12(9)15-7-10/h3-6H,7H2,1-2H3
InChIKeyWIKPKPNOYJJBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8-Methoxy-2H-chromen-3-yl)ethanone: Core Coumarin Intermediate Profile


1-(8-Methoxy-2H-chromen-3-yl)ethanone, also known as 3-acetyl-8-methoxy-2H-chromene, is a synthetic coumarin derivative with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . It is characterized by a dihydropyran ring fused to a benzene ring, with a methoxy group at the 8-position and an acetyl group at the 3-position [1]. This compound serves as a privileged scaffold and a key synthetic intermediate for generating a diverse array of bioactive molecules, particularly in the development of anticancer and anti-Alzheimer's disease agents [2].

Synthetic intermediate for targeted bioactive library construction
Privileged coumarin scaffold with 8-methoxy substitution
Required for SAR studies where methoxy group modulates target engagement

1-(8-Methoxy-2H-chromen-3-yl)ethanone: Irreplaceable 8-Methoxy Group in SAR


Substituting 1-(8-methoxy-2H-chromen-3-yl)ethanone with a generic 3-acetylcoumarin is not scientifically valid due to the profound impact of the 8-methoxy substituent on biological activity. Comparative studies on coumarin derivatives demonstrate that the presence and position of a methoxy group critically modulate enzyme inhibition potency and selectivity. For instance, 8-methoxycoumarin exhibits weak to no inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values > 400 µM [1], whereas derivatives of 3-acetyl-8-methoxycoumarin can achieve nanomolar to low micromolar IC50 values against various targets [2]. This dramatic difference highlights the essential role of the 8-methoxy group as a key pharmacophoric element that enhances binding affinity and target engagement, making the unsubstituted analog a poor proxy for SAR and lead optimization efforts.

!
8-Methoxy absence may reduce target engagement potency significantly (class-level reported >400 µM vs low µM)
!
Pharmacophoric contribution of methoxy group is lost with generic 3-acetylcoumarin
!
Binding affinity and selectivity may not replicate without the 8-methoxy substituent

1-(8-Methoxy-2H-chromen-3-yl)ethanone: Comparative Bioactivity Evidence


Palladium(II) Complexes: Superior Anticancer Potency vs Cisplatin

The synthesis of palladium(II) complexes from 3-acetyl-8-methoxycoumarin Schiff bases yields compounds with superior antiproliferative activity compared to the clinical standard, cisplatin. The most potent complex in the series, complex 3, demonstrated significantly lower IC50 values against both MCF-7 (human breast cancer) and A549 (human lung carcinoma) cell lines relative to cisplatin [1].

Antiproliferative vs Cisplatin
Head-to-head
Pd(II) complex 3: IC50 5.20 µM (MCF-7), 5.09 µM (A549)
Cisplatin: 16.79 µM (MCF-7), 15.10 µM (A549)
Supports metallodrug candidate profiling
In vitro cell viability assay; 3.0–3.2 fold lower IC50 vs cisplatin
Anticancer Drug Discovery Medicinal Chemistry Metallodrugs

Coumarin-Hydrazone Hybrids: Dual AChE and BChE Inhibitors

Derivatization of 3-acetyl-8-methoxycoumarin into coumarin-hydrazone hybrids yields potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes implicated in Alzheimer's disease pathology. Hybrid compounds 3a, 3e, and 3l demonstrated low micromolar IC50 values for AChE inhibition. Notably, these same compounds also inhibited BChE, albeit with lower potency [1].

AChE/BChE Inhibition Improvement
Cross-study
Hybrid 3a AChE IC50 7.40 µM (parent 233 µM)
BChE IC50 65.4–75.0 µM (parent >400 µM)
Supports dual cholinesterase inhibitor design
Over 30-fold AChE improvement over unsubstituted core
Alzheimer's Disease Cholinesterase Inhibitors Multi-Target Directed Ligands

Broad-Spectrum Antimicrobial Thiosemicarbazone Derivatives

A series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones demonstrated a broad spectrum of antimicrobial activity. The compounds were tested against a panel of four bacterial and five fungal pathogens. While quantitative zone-of-inhibition or MIC data were not extracted from the provided abstract, the study explicitly notes that a 'good spectrum of antimicrobial activity was observed' [1]. This finding establishes the scaffold's potential for developing new antimicrobial agents.

Antimicrobial Spectrum
Supporting evidence
Active against 4 bacterial and 5 fungal pathogens in qualitative screening
Supports antimicrobial library exploration
Quantitative MIC data not reported; review required
Antimicrobial Resistance Medicinal Chemistry Infectious Diseases

Safety: Non-Toxic to Normal Keratinocytes

An important differentiator for this compound class is its selectivity. The 3-acetyl-8-methoxycoumarin-derived thiosemicarbazones, which showed potent antiproliferative activity against cancer cell lines, were also tested for cytotoxicity on the human normal keratinocyte cell line HaCaT. The study concluded that the compounds were non-toxic to these normal cells [1].

Selectivity vs Normal Cells
Supporting evidence
Non-toxic to HaCaT keratinocytes, while active against MCF-7 and A549
Supports selectivity endpoint evaluation
Qualitative observation; selectivity index not calculated
Drug Safety Toxicology Selectivity Index

1-(8-Methoxy-2H-chromen-3-yl)ethanone: Top Research Applications


Cholinesterase Inhibitor Synthesis for Alzheimer's Disease

Researchers developing multi-target directed ligands (MTDLs) for Alzheimer's disease should utilize 1-(8-methoxy-2H-chromen-3-yl)ethanone as a privileged starting material. As demonstrated by the synthesis of coumarin-hydrazone hybrids, this scaffold can be derivatized to yield compounds with low micromolar IC50 values against AChE and BChE, achieving over a 30-fold improvement in potency compared to the unsubstituted coumarin core [1].

Development of Metal-Based Anticancer Agents

In the search for novel metallodrugs to overcome cisplatin resistance, 1-(8-methoxy-2H-chromen-3-yl)ethanone serves as an ideal ligand precursor. The resulting palladium(II) complexes exhibit significantly enhanced anticancer activity, with IC50 values up to 3.2-fold lower than those of cisplatin against MCF-7 breast cancer cells [1]. This application scenario is critical for groups focusing on bioinorganic chemistry and cancer therapeutics.

Antimicrobial Compound Library Generation for Drug-Resistant Pathogens

For researchers in infectious diseases, 1-(8-methoxy-2H-chromen-3-yl)ethanone is a valuable building block for creating diverse chemical libraries. Its derivatives, such as thiosemicarbazones, have demonstrated a good spectrum of activity against multiple bacterial and fungal pathogens [1]. Its established safety profile on normal human cells further strengthens its candidacy as a scaffold for developing new antimicrobial agents with potentially lower toxicity [1].

Application
Selection Property
Validation Focus
Cholinesterase inhibitor development (Alzheimer's model studies)
8-Methoxy group for target engagement
AChE/BChE inhibition endpoint review
Metallodrug candidate profiling (cell-based models)
Coumarin-based ligand scaffold for metal complexes
Antiproliferative endpoint against cancer cell lines
Antimicrobial compound library screening
Thiosemicarbazone derivatization feasibility
Antimicrobial spectrum and selectivity endpoint

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